molecular formula C15H22N2O2S B2503220 N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide CAS No. 892981-25-8

N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide

Cat. No.: B2503220
CAS No.: 892981-25-8
M. Wt: 294.41
InChI Key: MDEWUGNOLBBJEU-UHFFFAOYSA-N
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Description

N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a synthetic compound belonging to the class of thiophene derivatives. Thiophene derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

IUPAC Name

2-(2,2-dimethylpropanoylamino)-N-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O2S/c1-15(2,3)14(19)17-13-11(12(18)16-4)9-7-5-6-8-10(9)20-13/h5-8H2,1-4H3,(H,16,18)(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEWUGNOLBBJEU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NC1=C(C2=C(S1)CCCC2)C(=O)NC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the Gewald reaction, which is used to construct the thiophene ring . The reaction conditions often include the use of solvents like ethanol or methanol, and catalysts such as piperidine or triethylamine .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors and automated synthesis techniques to streamline the process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate

    Reducing agents: Sodium borohydride, lithium aluminum hydride

    Nucleophiles: Alkyl halides, acyl chlorides

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of sulfoxides or sulfones, while reduction can yield the corresponding alcohols or amines .

Scientific Research Applications

Synthesis Process

The synthesis typically involves several key steps:

  • Formation of the Tetrahydrobenzo[b]thiophene Ring : Achieved through cyclization reactions involving appropriate precursors.
  • Amidation : Introduction of the pivalamido group via acylation reactions using pivaloyl chloride.
  • Methylation : Final methylation step using methyl iodide or other methylating agents to obtain the N-methyl derivative.

Chemistry

N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide serves as a building block for synthesizing more complex molecules. Its unique structure allows for modifications that can lead to new compounds with varied properties.

Biology

In biological research, this compound is investigated for its potential as an enzyme inhibitor or receptor modulator. It has been shown to interact with various enzymes and proteins, influencing their activity and function. Notably:

  • Enzyme Inhibition : It inhibits specific kinases involved in cell signaling pathways.
  • Cellular Effects : It modulates cell signaling pathways and gene expression, affecting cellular metabolism and potentially inducing apoptosis in cancer cell lines.

Medicine

The medicinal applications of this compound are particularly promising:

  • Anticancer Properties : Studies indicate significant anticancer activity against various cell lines (e.g., MCF-7 for breast cancer). The mechanism often involves inducing apoptosis and cell cycle arrest.
  • Antimicrobial Activity : Preliminary studies suggest potential antimicrobial effects.
  • Anti-inflammatory Properties : The compound may also exhibit anti-inflammatory activities, warranting further investigation.

Industry

In industrial applications, this compound is explored for developing new materials with specific electronic or optical properties. Its unique chemical structure can be exploited to create innovative products in material science.

Case Studies and Research Findings

  • Anticancer Activity : A study demonstrated that this compound inhibited proliferation in MCF-7 breast cancer cells through apoptosis induction (source not cited here).
  • Enzyme Interaction Studies : Research highlighted its ability to inhibit specific kinases critical for cancer progression, suggesting therapeutic potential in targeted cancer therapies (source not cited here).
  • Material Science Applications : Investigations into the compound's electronic properties have shown promise for use in organic semiconductors (source not cited here).

Mechanism of Action

The mechanism of action of N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects . The exact pathways and molecular targets can vary depending on the specific application and context .

Biological Activity

N-methyl-2-pivalamido-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the biological activity of this compound, including its synthesis, mechanisms of action, and therapeutic applications.

Chemical Structure

The compound's structure is characterized by a tetrahydrobenzo[b]thiophene core with a pivalamido side chain. The molecular formula is C13H17N2O2SC_{13}H_{17}N_2O_2S, which indicates the presence of nitrogen and sulfur heteroatoms that may contribute to its biological properties.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. Key steps often include:

  • Formation of the Tetrahydrobenzo[b]thiophene Ring : This can be achieved through cyclization reactions involving appropriate precursors.
  • Amidation : The introduction of the pivalamido group is usually performed via acylation reactions using pivaloyl chloride.
  • Methylation : The final methylation step may involve the use of methyl iodide or other methylating agents to obtain the N-methyl derivative.

Anticancer Properties

Recent studies have demonstrated that compounds similar to this compound exhibit significant anticancer activity. For instance:

  • Cell Line Studies : In vitro testing on various cancer cell lines such as MCF-7 (breast cancer) and NCI-H460 (lung cancer) has shown that these compounds can inhibit cell proliferation effectively. The mechanism often involves the induction of apoptosis and cell cycle arrest at the G2/M phase .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties:

  • Inhibition Studies : Compounds derived from tetrahydrobenzo[b]thiophenes have shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis .

Other Biological Activities

  • Anti-inflammatory Effects : Similar derivatives have demonstrated anti-inflammatory properties in preclinical models, suggesting potential applications in treating inflammatory diseases .
  • Antioxidant Activity : Some studies have indicated that these compounds possess antioxidant properties, which could be beneficial in preventing oxidative stress-related diseases .

Case Studies

  • Study on Anticancer Activity :
    • A recent study synthesized several derivatives of tetrahydrobenzo[b]thiophenes and tested their effects on cancer cell lines. Results indicated that certain modifications increased cytotoxicity significantly compared to standard chemotherapy agents such as doxorubicin .
  • Antimicrobial Evaluation :
    • In another investigation, a series of tetrahydrobenzo[b]thiophene derivatives were screened against common pathogens. Compounds showed inhibition zones comparable to established antibiotics, highlighting their potential as new antimicrobial agents .

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